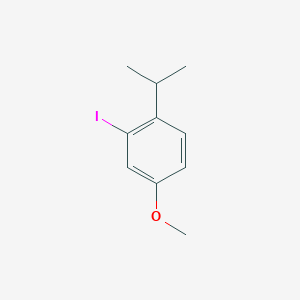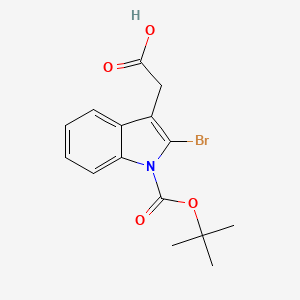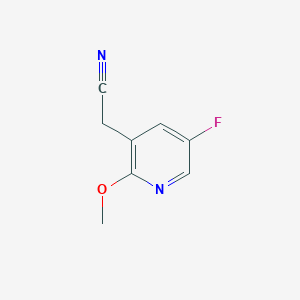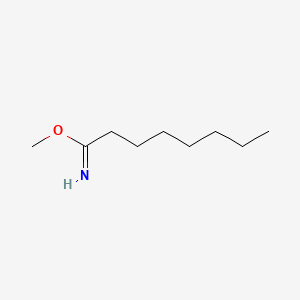
Methyl octanimidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a reagent commonly used in the preparation of neuraminic acid and its derivatives. This compound is characterized by its white solid appearance and solubility in dichloromethane and methanol.
Méthodes De Préparation
The synthesis of methyl octanimidate typically involves the reaction of octanoic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to facilitate esterification. Industrial production methods may involve continuous flow reactors to optimize yield and purity. The process can be summarized as follows:
Esterification: Octanoic acid reacts with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid) under reflux conditions.
Purification: The resulting ester is purified through distillation or recrystallization to obtain methyl octanoate.
Imidation: Methyl octanoate is then reacted with ammonia or an amine to form this compound.
Analyse Des Réactions Chimiques
Methyl octanimidate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form carboxylic acids.
Reduction: Reduction reactions can convert it into corresponding amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the imidate group is replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions for these reactions include acidic or basic environments, elevated temperatures, and specific catalysts. Major products formed from these reactions include carboxylic acids, amines, and substituted imidates.
Applications De Recherche Scientifique
Methyl octanimidate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of neuraminic acid derivatives.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition and protein modification.
Medicine: Research into its potential as a drug precursor or intermediate in pharmaceutical synthesis is ongoing.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of methyl octanimidate involves its interaction with specific molecular targets. It can act as an alkylating agent, modifying nucleophilic sites on proteins and other biomolecules. This modification can alter the function of enzymes and receptors, leading to various biological effects. The pathways involved include covalent bonding to amino acid residues and subsequent changes in protein conformation and activity .
Comparaison Avec Des Composés Similaires
Methyl octanimidate can be compared with other similar compounds, such as:
Methyl octanoate: A simple ester of octanoic acid, used in flavor and fragrance industries.
Octanoic acid: A fatty acid with antimicrobial properties, used in food preservation and pharmaceuticals.
Sulfonimidates: Organosulfur compounds with similar reactivity, used in polymer synthesis and as drug candidates.
This compound is unique due to its specific imidate functional group, which imparts distinct reactivity and applications compared to its analogs.
Propriétés
Formule moléculaire |
C9H19NO |
|---|---|
Poids moléculaire |
157.25 g/mol |
Nom IUPAC |
methyl octanimidate |
InChI |
InChI=1S/C9H19NO/c1-3-4-5-6-7-8-9(10)11-2/h10H,3-8H2,1-2H3 |
Clé InChI |
KDRRLFSYTILGHK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


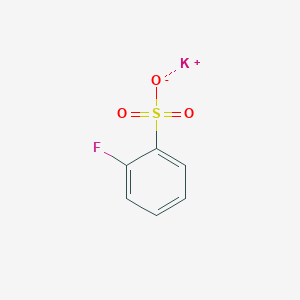
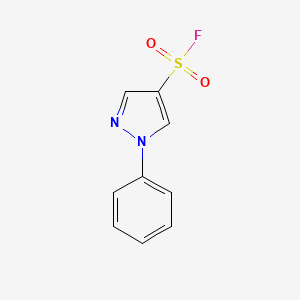
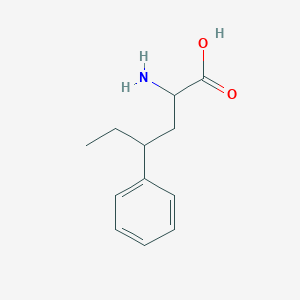
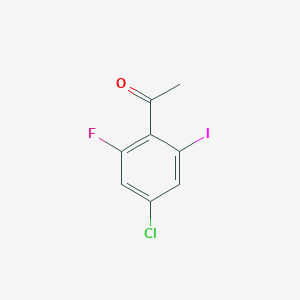
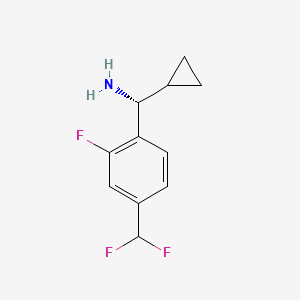
![Tripotassium;4-[3,5-bis(2-oxidophenyl)-1,2,4-triazol-1-yl]benzoate;iron(3+)](/img/structure/B15223844.png)
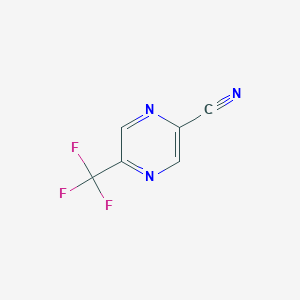

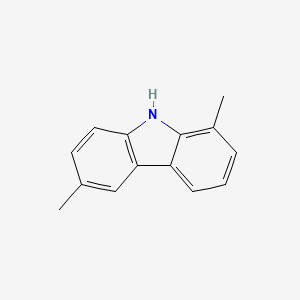
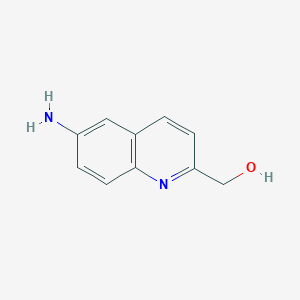
![1',7-Dimethylspiro[indoline-3,4'-piperidine]](/img/structure/B15223883.png)
